molecular formula C6H13NO5 B1202498 2-Amino-3,4,5,6-tetrahydroxyhexanal CAS No. 6915-39-5

2-Amino-3,4,5,6-tetrahydroxyhexanal

Cat. No.: B1202498
CAS No.: 6915-39-5
M. Wt: 179.17 g/mol
InChI Key: FZHXIRIBWMQPQF-UHFFFAOYSA-N
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Description

Historical Context and Nomenclature

The discovery of 2-amino-3,4,5,6-tetrahydroxyhexanal emerged from broader investigations into amino sugars and their derivatives in the late 19th and early 20th centuries. Georg Ledderhose’s isolation of glucosamine from chitin in 1876 laid foundational insights into amino sugar chemistry. The compound’s structural characterization advanced through stereochemical studies by Walter Haworth in 1939, who resolved configurations of hexose derivatives.

Systematic nomenclature identifies this molecule as (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal , reflecting its open-chain aldehyde form and stereochemical specificity. Common synonyms include aldehydo-D-glucosamine and 2-amino-2-deoxy-aldehydo-D-glucose, emphasizing its relationship to glucosamine. The IUPAC name derives from its six-carbon backbone, amino group at C2, and hydroxyl groups at C3–C6.

Property Value
Molecular formula C₆H₁₃NO₅
Molecular weight 179.17 g/mol
IUPAC name (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal
CAS registry number 14307-02-9

Relationship to Glucosamine and Aminosugars

This compound serves as the open-chain tautomer of D-glucosamine , a fundamental amino sugar in chitin, glycoproteins, and glycosaminoglycans. Unlike cyclic glucosamine (C₆H₁₃NO₅), this aldehyde form features a linear backbone with reducible aldehyde and amine groups, enabling unique reactivity in non-enzymatic glycosylation and Maillard reactions.

Aminosugars like this compound are characterized by hydroxyl group substitution with an amine, a modification critical for biological functions such as bacterial cell wall synthesis (e.g., N-acetylglucosamine in peptidoglycan). Its structural similarity to D-glucose (C₆H₁₂O₆) underscores its role as a biochemical bridge between carbohydrates and nitrogen-containing biomolecules.

Stereochemical Configurations and Isomers

The compound’s four stereocenters (C2–C5) confer significant stereochemical complexity. The (2R,3R,4S,5R) configuration aligns with the D-series sugars, determined using Fischer projections and the Cahn-Ingold-Prelog priority rules. Key stereochemical comparisons include:

  • D-Glucosamine : Cyclic hemiacetal form with β-anomeric configuration.
  • D-Galactosamine : Epimeric at C4, altering hydroxyl group orientation.

The open-chain structure permits rare keto-enol tautomerism, though equilibrium favors cyclic forms in aqueous solutions. No naturally occurring L-enantiomer has been reported, consistent with the prevalence of D-sugars in biological systems.

Significance in Carbohydrate Chemistry

This compound is pivotal in hexosamine biosynthesis (HBP), a metabolic pathway converting fructose-6-phosphate to UDP-N-acetylglucosamine (UDP-GlcNAc), a substrate for protein glycosylation. Key roles include:

  • Glycosylation : Serves as a precursor for O-linked and N-linked glycans, modulating protein folding and cell signaling.
  • Metabolic Integration : Links carbohydrate metabolism (via glycolysis) to amino acid and nucleotide biosynthesis through UDP-GlcNAc.
  • Chitin Synthesis : In arthropods and fungi, derivatives contribute to exoskeleton and cell wall formation.

Experimental studies highlight its utility in synthesizing glycosidase inhibitors and glycomimetics, leveraging its reactive aldehyde and amine groups.

Properties

IUPAC Name

2-amino-3,4,5,6-tetrahydroxyhexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHXIRIBWMQPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865463
Record name 2-Amino-2-deoxyhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6915-39-5
Record name Hexose, 2-amino-2-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006915395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Comparison with Similar Compounds

D-Glucosamine (CAS: 3416-24-8)

Structural Differences :

  • Stereochemistry: The amino group is at the C2 position, but the hydroxyl group configurations differ: (2R,3R,4S,5R) for glucosamine vs. (2S,3R,4S,5R) for mannosamine .
  • Derivatives : Glucosamine is often found as a sulfate (CAS: 14999-43-0) or hydrochloride salt.

D-Galactosamine (CAS: 7535-00-4)

Structural Differences :

  • Stereochemistry: (2R,3R,4R,5R) configuration, differing at C3 and C4 hydroxyl positions compared to mannosamine .

2-Deoxy-2-fluoro-D-glucose (CAS: 86783-82-6)

Structural Differences :

  • Functional Group: Replaces the C2 amino group with a fluorine atom, yielding (2R,3S,4R,5R)-2-fluoro-3,4,5,6-tetrahydroxyhexanal .

D-Glucosamine Sulfate (CAS: 14999-43-0)

Structural Differences :

  • Salt Form: Sulfate salt of glucosamine with the formula (C₆H₁₃NO₅)₂·H₂SO₄ .

Comparative Data Table

Parameter D-Mannosamine HCl D-Glucosamine HCl D-Galactosamine 2-Deoxy-2-fluoro-D-glucose
CAS Number 5505-63-5 3416-24-8 7535-00-4 86783-82-6
Molecular Formula C₆H₁₄ClNO₅ C₆H₁₄ClNO₅ C₆H₁₃NO₅ C₆H₁₁O₅F
Molecular Weight (g/mol) 215.63 215.63 179.17 182.15
Stereochemistry (2S,3R,4S,5R) (2R,3R,4S,5R) (2R,3R,4R,5R) (2R,3S,4R,5R)
Solubility 43 mg/mL (water/DMSO) Not specified Not specified Not specified
Primary Applications Metabolic studies Osteoarthritis research Autoimmune disease models PET imaging
Safety Profile Endogenous metabolite H315, H319, H335 Experimental hepatotoxin No data

Preparation Methods

Hydrolysis of N-Acetylglucosamine Derivatives

A common approach involves the hydrolysis of N-acetylglucosamine (GlcNAc) or its derivatives under acidic conditions. For example, treatment of GlcNAc with hydrochloric acid (HCl) at elevated temperatures (80–100°C) opens the pyranose ring, yielding the open-chain aldehyde form. The reaction proceeds via protonation of the anomeric oxygen, followed by cleavage of the glycosidic bond and subsequent deacetylation.

Reaction Conditions:

  • Substrate: N-Acetyl-D-glucosamine

  • Acid: 6M HCl

  • Temperature: 90°C

  • Duration: 4–6 hours

  • Yield: ~60–70%

Challenges include controlling side reactions such as over-hydrolysis or decomposition of the aldehyde group. Stabilizing agents like methanol or ethanol are often added to minimize oxidation.

Reductive Amination of Hexose Sugars

Reductive amination of D-mannose or D-glucose introduces the amino group at the C2 position. This method employs sodium cyanoborohydride (NaBH3CN) or ammonium acetate as the reducing agent in aqueous or alcoholic solvents. The reaction selectively aminates the carbonyl group while preserving hydroxyl functionalities.

Typical Protocol:

  • Dissolve D-mannose (1.0 equiv) in methanol.

  • Add ammonium acetate (3.0 equiv) and NaBH3CN (1.2 equiv).

  • Stir at 25°C for 24 hours.

  • Purify via ion-exchange chromatography.

  • Yield: 50–55%

Steric hindrance at the C2 position necessitates optimized stoichiometry to avoid byproducts.

Stereoselective Synthesis

Chiral Pool Strategy

Starting from D-mannitol, a chiral precursor, this method leverages existing stereocenters to guide the formation of the target compound. Key steps include:

  • Protection of Hydroxyl Groups: Use acetyl or benzyl groups to block reactive sites.

  • Oxidative Cleavage: Convert protected mannitol to a dialdehyde using periodic acid.

  • Selective Amination: Introduce the amino group at C2 via nucleophilic substitution with ammonia.

  • Deprotection: Remove acetyl groups using methanolic HCl.

Example:

StepReagents/ConditionsIntermediate
ProtectionAcetic anhydride, pyridinePeracetylated mannitol
Oxidative cleavageHIO4, H2O, 0°CDialdehyde derivative
AminationNH3, MeOH, 40°CAmino-dialdehyde
DeprotectionHCl/MeOH, 25°C2-Amino-3,4,5,6-tetrahydroxyhexanal
  • Overall yield: 35–40%

Industrial-Scale Production

Continuous Flow Microreactor Systems

Modern facilities employ flow chemistry to enhance reaction control and scalability. A representative process involves:

  • Protection: Feed D-mannose and acetic anhydride into a microreactor at 50°C.

  • Amination: Introduce ammonia gas under pressure (2 bar).

  • Deprotection: Hydrolyze acetyl groups with HCl in a second reactor module.

  • Throughput: 10 kg/day

  • Purity: >98%

Advantages include reduced reaction times (≤1 hour) and minimized byproduct formation.

Crystallization and Purification

Post-synthesis, the compound is purified via:

  • Ion-Exchange Chromatography: Using Dowex 50WX8 resin to separate cationic impurities.

  • Recrystallization: Dissolve in hot water (80°C) and cool to 4°C for crystal formation.

  • Lyophilization: Freeze-drying to obtain a stable hydrochloride salt.

Analytical Characterization

Spectroscopic Data

  • NMR (D2O):

    • 1H^1H: δ 9.65 (s, 1H, CHO), 4.10–3.40 (m, 6H, CH-OH), 3.20 (t, 1H, CH-NH2).

    • 13C^{13}C: δ 205.2 (CHO), 75.8–65.3 (C-OH), 54.1 (C-NH2).

  • MS (ESI+): m/z 180.1 [M+H]+^+.

Stability Profiles

  • Thermal Stability: Decomposes above 150°C.

  • Storage: Stable for 6 months at -80°C under nitrogen .

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